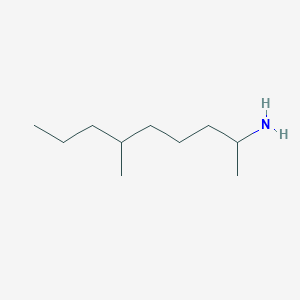
1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and material science. The compound features a pyrazolone core substituted with an aminopyridine and a fluorine atom, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the following steps:
Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the cyclization of appropriate hydrazine derivatives with β-keto esters under acidic or basic conditions.
Substitution Reactions:
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This may include:
Catalytic Hydrogenation: To reduce any nitro groups to amines.
Nucleophilic Substitution: Using cost-effective and scalable reagents.
Purification: Techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions: 1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenated intermediates and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation Products: N-oxides or hydroxylated derivatives.
Reduction Products: Amines or reduced pyrazolone derivatives.
Substitution Products: Various substituted pyrazolones depending on the reagents used.
科学的研究の応用
1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors in diseases such as cancer or inflammation.
Material Science: Its unique chemical properties make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
作用機序
The mechanism of action of 1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological pathways.
Pathways Involved: It can modulate pathways related to cell signaling, metabolism, or gene expression, depending on its specific interactions with molecular targets.
類似化合物との比較
- 6-Aminopyridin-3-ylboronic acid
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- 9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2)
Comparison: 1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one stands out due to its unique combination of a pyrazolone core with an aminopyridine and a fluorine atom. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C9H9FN4O |
|---|---|
分子量 |
208.19 g/mol |
IUPAC名 |
2-(6-aminopyridin-3-yl)-4-fluoro-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C9H9FN4O/c1-5-8(10)9(15)14(13-5)6-2-3-7(11)12-4-6/h2-4,8H,1H3,(H2,11,12) |
InChIキー |
WTHNMRODNLSYOK-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1F)C2=CN=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



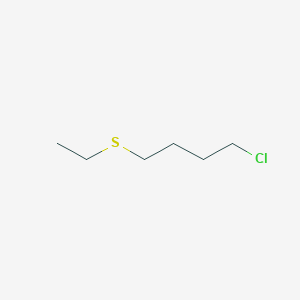
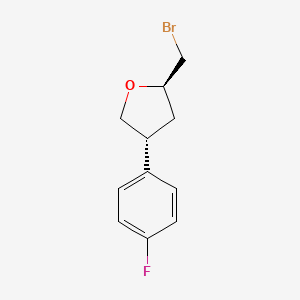
![1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B13198782.png)
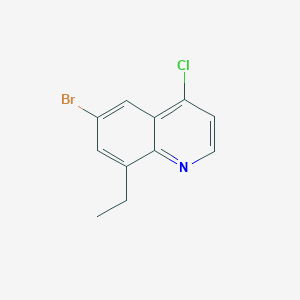
![3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL](/img/structure/B13198787.png)
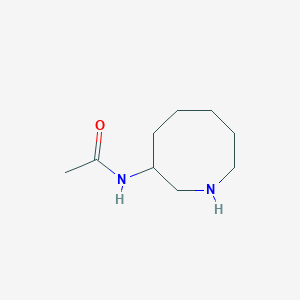
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13198790.png)
![1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13198797.png)

![{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13198805.png)
![tert-butyl N-[4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B13198807.png)
![1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol](/img/structure/B13198814.png)
